

In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy-2-naphthoic Acid

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Compound of Interest

Compound Name: 4-Hydroxy-2-naphthoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Hydroxy-2-naphthoic acid**, a significant compound in chemical and pharmaceutical research. The information is presented to be a valuable resource for laboratory work, drug development, and scientific research.

Core Properties and Identification

4-Hydroxy-2-naphthoic acid is an aromatic carboxylic acid. Its structure, consisting of a naphthalene ring substituted with both a hydroxyl and a carboxyl group, dictates its chemical behavior and physical properties.

Identifier	Value
Chemical Name	4-Hydroxy-2-naphthoic acid
CAS Number	1573-91-7[1][2]
Molecular Formula	C ₁₁ H ₈ O ₃ [1][3]
Molecular Weight	188.18 g/mol [1][3]
Canonical SMILES	O=C(O)C1=CC(O)=C2C=CC=CC2=C1[1]
Appearance	Off-white to yellow solid[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **4-Hydroxy-2-naphthoic acid**. These values are crucial for predicting its behavior in various experimental and biological systems.

Property	Value	Reference
Melting Point	182-183 °C	[2]
Boiling Point	411.6 °C at 760 mmHg	[3]
Density	1.399 g/cm ³	[3]
pKa (Predicted)	4.08 ± 0.30	
logP (XLogP3)	2.24	[3]

Solubility Profile:

- Water: Insoluble in cold water.[5] The presence of both a polar hydroxyl and a carboxylic acid group suggests some aqueous solubility, which is likely enhanced at higher pH when the carboxylic acid is deprotonated.
- Organic Solvents: Freely soluble in alcohol and diethyl ether.[5] It is expected to be soluble in other polar organic solvents like DMSO and acetone.

Spectral Properties

Experimental spectra for **4-Hydroxy-2-naphthoic acid** are not readily available in public databases. However, based on its chemical structure, the following characteristic spectral features can be predicted.

Expected Infrared (IR) Spectroscopy Peaks

Wavenumber (cm ⁻¹)	Bond	Functional Group
3300–2500 (broad)	O–H stretch	Carboxylic Acid[6]
3500–3200 (broad)	O–H stretch	Phenol (H-bonded)[7]
3100–3000	C–H stretch	Aromatic[6]
1760–1690 (strong)	C=O stretch	Carboxylic Acid[6]
1600–1400	C–C stretch	Aromatic Ring[6]
1320–1210	C–O stretch	Carboxylic Acid, Phenol[6]

Expected ¹H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Proton Environment
~12.0 - 13.0	-COOH
~9.0 - 10.0	-OH (Phenolic)
~7.0 - 8.5	Aromatic protons

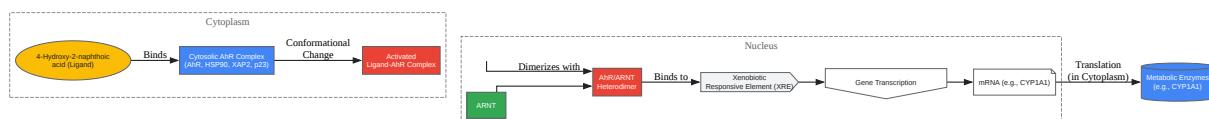
Expected ¹³C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Carbon Environment
~170 - 185	-COOH (Carbonyl)[8]
~115 - 150	Aromatic carbons[8]

Expected UV-Vis Absorption The naphthoic acid structure provides a chromophore that is expected to absorb UV light. The presence of the hydroxyl group as an auxochrome is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted 2-naphthoic acid.[9] For reference, 2-naphthoic acid has absorption maxima at 236 nm, 280 nm, and 334 nm.[10]

Biological Activity and Signaling Pathway

4-Hydroxy-2-naphthoic acid has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell cycle, and immune response. Upon binding to ligands like **4-Hydroxy-2-naphthoic acid**, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby initiating the transcription of target genes such as CYP1A1 and CYP1B1.[11][12]



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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of **4-Hydroxy-2-naphthoic acid**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

- Sample Preparation: A small amount of dry, finely powdered **4-Hydroxy-2-naphthoic acid** is packed into a capillary tube to a height of 1-2 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
- Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid mass turns into a clear liquid (T_2) are recorded.
- Reporting: The melting point is reported as the range $T_1 - T_2$.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution at a specific temperature.

- Sample Preparation: An excess amount of solid **4-Hydroxy-2-naphthoic acid** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).
- Quantification: The concentration of **4-Hydroxy-2-naphthoic acid** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

- Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

- Solution Preparation: A solution of **4-Hydroxy-2-naphthoic acid** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. The ionic strength is kept constant using an inert salt like KCl.
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the first derivative of the titration curve.

logP Determination (Shake-Flask Method)

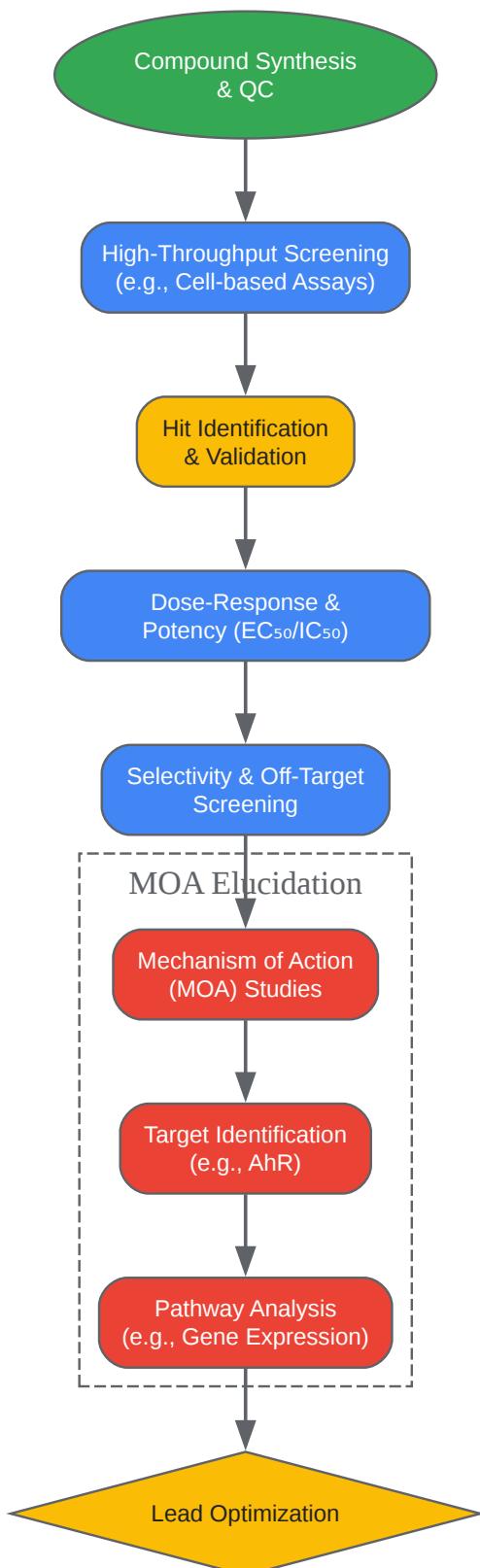
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.
- Partitioning: A known amount of **4-Hydroxy-2-naphthoic acid** is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Quantification: The concentration of **4-Hydroxy-2-naphthoic acid** in both the n-octanol and the aqueous layers is determined using a suitable analytical technique like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

General Workflow for Biological Activity Assessment

The discovery of **4-Hydroxy-2-naphthoic acid** as an AhR agonist exemplifies a common workflow in drug discovery and chemical biology, which moves from broad screening to specific mechanism-of-action studies.



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General workflow for assessing the biological activity of a chemical.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for **4-Hydroxy-2-naphthoic acid** should always be consulted, general precautions for handling aromatic carboxylic acids should be followed:

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

4-Hydroxy-2-naphthoic acid is a well-characterized compound with defined physicochemical properties that make it a subject of interest in medicinal chemistry and material science. Its role as an agonist for the Aryl Hydrocarbon Receptor highlights its potential for biological activity and warrants further investigation into its effects on cellular pathways. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with this compound.

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